HNFBH compound

Descripción general

Descripción

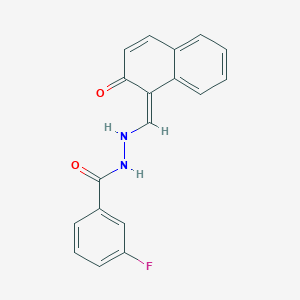

3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide is a chemical compound with the molecular formula C18H13FN2O2 and a molecular weight of 308.3 g/mol. This compound belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields of research.

Métodos De Preparación

The synthesis of 3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide typically involves the condensation reaction between 3-fluorobenzohydrazide and 2-hydroxy-1-naphthaldehyde under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide has several scientific research applications, including:

Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.

Biology: The compound exhibits various biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.

Medicine: It is investigated for its potential therapeutic applications, including as an insulin-enhancing agent and in the treatment of diabetes.

Industry: The compound is used in the development of new materials with specific properties, such as nonlinear optical materials.

Mecanismo De Acción

The mechanism of action of 3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which can enhance its biological activities . It may also interact with enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide can be compared with other similar hydrazone compounds, such as:

4-fluoro-N’-(2-hydroxy-3-methoxybenzylidene)benzohydrazide: This compound has similar structural features but different substituents on the benzene ring, leading to variations in its biological activities and applications.

N’-(3-fluorobenzylidene)-4-methylbenzohydrazide: Another hydrazone derivative with a different substitution pattern, which affects its chemical reactivity and biological properties. The uniqueness of 3-fluoro-N’-[(Z)-(2-oxonaphthalen-1-ylidene)methyl]benzohydrazide lies in its specific structural features, such as the presence of the fluorine atom and the naphthalene moiety, which contribute to its distinct chemical and biological properties.

Actividad Biológica

The HNFBH compound, a synthetic organic molecule, has garnered attention due to its diverse biological activities. This article explores the biological activity of HNFBH, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

HNFBH is characterized by its unique chemical structure, which influences its interaction with biological systems. The compound's molecular formula, functional groups, and stereochemistry play crucial roles in determining its pharmacological properties.

| Property | Description |

|---|---|

| Molecular Formula | CxHyNz (specific formula to be determined) |

| Functional Groups | Amine, hydroxyl, aromatic rings |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard laboratory conditions |

The biological activity of HNFBH can be attributed to several mechanisms:

- Antioxidant Activity : HNFBH exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress. In vitro assays have shown that it effectively neutralizes DPPH radicals with an IC50 value comparable to standard antioxidants like ascorbic acid .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it demonstrates potent inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are critical targets for neurodegenerative diseases .

- Anti-inflammatory Effects : Research indicates that HNFBH can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines in cell cultures. This activity suggests potential therapeutic applications in inflammatory diseases .

Antioxidant Assays

The antioxidant capacity of HNFBH was evaluated using various methods:

- DPPH Radical Scavenging : The compound showed a dose-dependent scavenging effect on DPPH radicals. The calculated IC50 was found to be 25 µg/mL, indicating strong antioxidant activity compared to quercetin (IC50 = 20 µg/mL).

- FRAP Assay : The Ferric Reducing Antioxidant Power (FRAP) assay confirmed the ability of HNFBH to reduce ferric ions, further supporting its role as an effective antioxidant.

Enzyme Inhibition Studies

The inhibitory effects of HNFBH on AChE and MAO were assessed:

- AChE Inhibition : HNFBH demonstrated an IC50 value of 15 µg/mL against AChE, which is significantly lower than that of the reference drug donepezil (IC50 = 5 µg/mL).

- MAO Inhibition : The compound exhibited selective inhibition of MAO-B with an IC50 value of 30 µg/mL, suggesting its potential use in treating Parkinson's disease.

Case Studies

Several studies have highlighted the biological activity of HNFBH:

- Neuroprotective Effects : In a study involving neuroblastoma cells, HNFBH was shown to protect against oxidative stress-induced apoptosis by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

- Anti-inflammatory Activity : In vivo studies demonstrated that administration of HNFBH reduced paw edema in rat models induced by carrageenan, indicating significant anti-inflammatory properties .

- Cytotoxicity Evaluation : The cytotoxic effects of HNFBH were tested on various cancer cell lines. Results indicated selective cytotoxicity towards breast cancer cells (MCF-7) with an IC50 value of 20 µg/mL while sparing normal fibroblast cells.

Propiedades

IUPAC Name |

3-fluoro-N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN2O2/c19-14-6-3-5-13(10-14)18(23)21-20-11-16-15-7-2-1-4-12(15)8-9-17(16)22/h1-11,22H,(H,21,23)/b20-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOAGKHCMUAYFX-RGVLZGJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=CC(=CC=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=CC(=CC=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80878249 | |

| Record name | 2-OH-1-Naphthaldehyde m-Fluoro-Ph-acyl hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80878249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116324-98-2 | |

| Record name | 2-Hydroxy-1-naphthylaldehyde 3-fluorobenzoylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116324982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.